Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate
Description
Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group and the tert-butyl ester makes this compound interesting for various chemical applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H17F3N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-5-9(4-14,6-15)10(11,12)13/h4-6,14H2,1-3H3 |
InChI Key |
QMSVJHWXROUCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can target the azetidine ring or the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could lead to a fully saturated azetidine ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Could be used in the labeling of proteins for structural and functional studies.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxylates: Other azetidine derivatives with different substituents.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethyl benzene.
Aminomethyl Compounds: Compounds with the aminomethyl group, such as aminomethyl pyridine.
Uniqueness
Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate is unique due to the combination of the azetidine ring, the trifluoromethyl group, and the tert-butyl ester. This combination imparts unique chemical and physical properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
